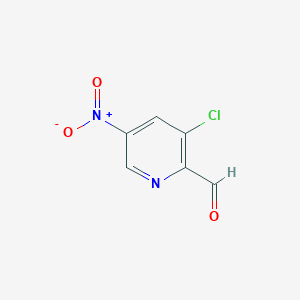
3-Chloro-5-nitropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 . It has a molecular weight of 186.55 and is typically a yellow to brown solid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-nitropicolinaldehyde is 1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H . This indicates that the compound has a pyridine ring with a nitro group at the 5th position and a chloro group at the 3rd position.Physical And Chemical Properties Analysis
3-Chloro-5-nitropicolinaldehyde is a yellow to brown solid . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Catalytic Behavior
One study delved into the synthesis and characterization of nickel complexes using N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands, which demonstrated high catalytic activities in ethylene polymerization. The presence of nitro groups and the influence of heterocyclic impurities on catalytic behavior were highlighted, underscoring the importance of chemical structure on catalytic efficiency (Zhang et al., 2011).
Antimicrobial and Antiviral Activity
Research into hydrazones derived from methyl 4-phenylpicolinimidate, involving nitrofuraldehyde or nitrothiophenecarboxaldehyde, revealed significant antimicrobial activity, including against Gram-positive bacteria and tuberculostatic activity. This suggests the potential of nitro-substituted compounds in developing antimicrobial drugs (Gobis et al., 2022).
Apoptotic Activity in Cancer Research
Another study focused on quinazolinone Schiff base derivatives, which showed significant cytotoxic effects on MCF-7 cancer cells through the induction of apoptosis via both intrinsic and extrinsic pathways. This highlights the therapeutic potential of nitro-substituted compounds in cancer treatment (Zahedifard et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those with chloro- and nitro-substitutions, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent inhibition performance, demonstrating the utility of nitro-substituted compounds in protecting against corrosion (Lgaz et al., 2017).
Antioxidant Activity
The synthesis and antioxidant activity evaluation of 2-substituted-5-nitro benzimidazole derivatives underscored their potential as potent antioxidant agents. Compounds with chloro, bromo, and fluoro substituents showed promising antioxidant activity, indicating the relevance of nitro-substituted compounds in developing antioxidant therapies (Archie et al., 2016).
Safety And Hazards
The safety data sheet for 3-Chloro-5-nitropicolinaldehyde indicates that it is potentially hazardous . The compound is associated with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propriétés
IUPAC Name |
3-chloro-5-nitropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZABTLKWJQLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropicolinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)

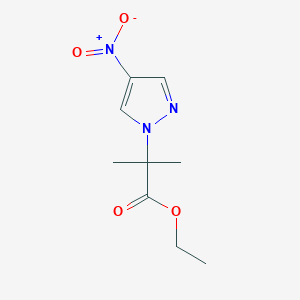
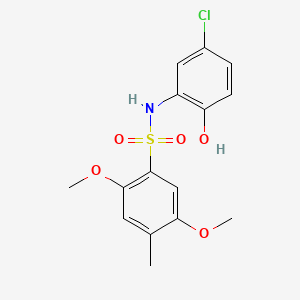
![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)
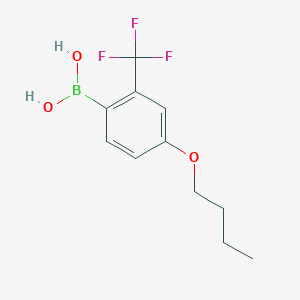
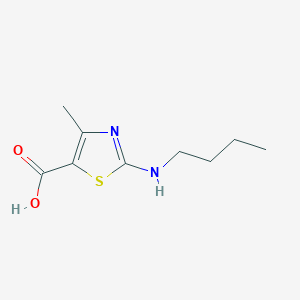
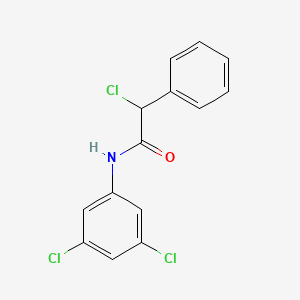

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)